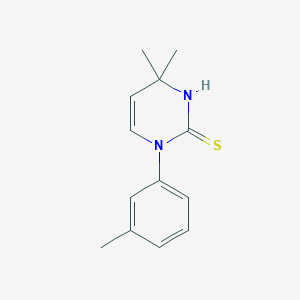
4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol
描述
4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol (commonly referred to as DMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of DMPD, focusing on its pharmacological potential, mechanism of action, and relevant case studies.
- Molecular Formula : C13H16N2S
- Molecular Weight : 232.34 g/mol
- CAS Number : 25220132
Antimicrobial Activity
DMPD has demonstrated notable antimicrobial properties. In vitro studies have shown that derivatives of dihydropyrimidines exhibit significant activity against various bacterial strains. For instance, compounds similar to DMPD have been reported to possess Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Enzyme Inhibition
Recent studies have highlighted the potential of DMPD as an enzyme inhibitor. Specifically, it has been explored for its urease inhibitory activity, which is crucial in treating conditions like urease-related infections and kidney stones. The compound exhibited an IC50 value of 0.0019 µM, outperforming standard urease inhibitors like thiourea .
The biological activity of DMPD can be attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the thiol group (-SH) in its structure is believed to play a critical role in its reactivity and binding affinity towards target proteins. Molecular docking studies suggest that DMPD can effectively bind to the active sites of enzymes, thereby inhibiting their function .
Study on Anticancer Activity
A research study focused on the anticancer properties of DMPD derivatives reported promising results in inhibiting cancer cell proliferation. The derivatives showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating a potential for further development as anticancer agents . The study also noted an increase in apoptosis markers in treated cells, suggesting that DMPD may induce programmed cell death in cancerous cells.
Toxicological Assessment
In toxicity studies conducted on animal models, DMPD was evaluated for acute toxicity levels. The results indicated no significant toxic effects at doses up to 2000 mg/kg, suggesting a favorable safety profile for further pharmaceutical development .
Comparative Analysis
属性
IUPAC Name |
6,6-dimethyl-3-(3-methylphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-5-4-6-11(9-10)15-8-7-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORUKGGDHDXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















